1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a diazenyl-substituted phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aniline derivative. For instance, 4-aminophenyl ethanone can be treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylsulfanyl compound, such as thiophenol, under basic conditions to yield the desired azo compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage, which can undergo cleavage under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one depends on its application:
Biochemical Probes: The azo linkage can be cleaved by enzymatic or chemical reduction, releasing the phenylsulfanyl and ethanone moieties, which can interact with biological targets.
Therapeutic Agents: The compound may exert its effects through interactions with cellular proteins, enzymes, or DNA, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Acetyldiphenyl Sulfide: Similar structure but lacks the diazenyl group.
4-(Phenylthio)acetophenone: Similar structure but lacks the diazenyl group.
Azo Compounds: General class of compounds with azo linkages but different substituents.
Uniqueness
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is unique due to the combination of the phenylsulfanyl and diazenyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
111278-45-6 |
---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-[4-(phenylsulfanyldiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12N2OS/c1-11(17)12-7-9-13(10-8-12)15-16-18-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
RWTHCIXOOSZUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.